Product packaging for 4-(2-Furyl)benzoyl chloride(Cat. No.:CAS No. 713147-42-3)

4-(2-Furyl)benzoyl chloride

Cat. No.: B1624224
CAS No.: 713147-42-3
M. Wt: 206.62 g/mol
InChI Key: SOVAUONZJRXJKK-UHFFFAOYSA-N
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Description

Significance and Research Context of Aryl Acid Chlorides in Organic Synthesis

Aryl acid chlorides, a class of organic compounds characterized by a -COCl group attached to an aromatic ring, are of paramount importance in organic synthesis. catalysis.blogfiveable.meebsco.com Their high reactivity makes them excellent acylating agents, enabling the introduction of an acyl group (RCO-) into various molecules. ebsco.com This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack. catalysis.blognumberanalytics.com

The versatility of aryl acid chlorides is demonstrated by their utility in a wide array of chemical transformations. They are routinely employed in the synthesis of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. ebsco.comnumberanalytics.comwikipedia.org For instance, the Friedel-Crafts acylation, a cornerstone of organic chemistry, frequently utilizes aryl acid chlorides to form new carbon-carbon bonds with aromatic substrates. ebsco.com This broad reactivity profile has established aryl acid chlorides as indispensable intermediates in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers. numberanalytics.com

Role of Furan (B31954) Moieties in Contemporary Chemical Research

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and natural product synthesis. ijabbr.comnih.govbeilstein-journals.org Its presence in a molecule can significantly influence its biological activity and physical properties. ijabbr.comutripoli.edu.ly Furan and its derivatives are found in numerous natural products and have been incorporated into a wide range of therapeutic agents. beilstein-journals.orgresearchgate.net

The significance of the furan moiety is underscored by its diverse pharmacological profile. Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. ijabbr.comutripoli.edu.ly The furan ring can act as a bioisostere for other aromatic systems, allowing for the fine-tuning of a molecule's pharmacological properties. ijabbr.com Furthermore, the furan ring can participate in various chemical reactions, including electrophilic substitution and Diels-Alder cycloadditions, making it a versatile synthon for the construction of more complex molecular architectures. beilstein-journals.org

Overview of Research Trajectories Pertaining to 4-(2-Furyl)benzoyl Chloride

Research involving this compound leverages the combined reactivity of the aryl acid chloride and the unique properties of the furan ring. The compound serves as a key intermediate in the synthesis of a variety of more complex molecules with potential applications in medicinal chemistry and materials science.

One major research trajectory involves the use of this compound in the synthesis of novel heterocyclic compounds. The acyl chloride functionality allows for its reaction with a wide range of nucleophiles to form amides, esters, and ketones. These reactions are often the initial step in the construction of larger, more complex molecular frameworks that incorporate the 4-(2-furyl)benzoyl substructure. For example, it can be reacted with various amines to produce a library of N-substituted benzamides, which can then be screened for biological activity.

Another significant area of investigation is the exploration of the biological activities of derivatives of this compound. Given the known pharmacological importance of both furan and benzoyl moieties, researchers are actively synthesizing and testing new compounds derived from this starting material for potential therapeutic applications. For instance, a novel series of N-heteroaryl 4'-(2-furyl)-4,5'-bipyrimidin-2'-amines, identified as potent and selective A2B adenosine (B11128) receptor antagonists, highlights the potential of this scaffold in drug discovery. acs.org

The physical and chemical properties of this compound itself are also of interest to researchers. Understanding its reactivity, stability, and spectroscopic characteristics is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C11H7ClO2 nih.gov
Molecular Weight 206.63 g/mol apolloscientific.co.uk
CAS Number 713147-42-3 apolloscientific.co.ukepa.gov
Melting Point 101-103 °C apolloscientific.co.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7ClO2 B1624224 4-(2-Furyl)benzoyl chloride CAS No. 713147-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(furan-2-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVAUONZJRXJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428728
Record name 4-(2-Furyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713147-42-3
Record name 4-(2-Furyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80428728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies for 4 2 Furyl Benzoyl Chloride and Its Derivatives

De Novo Synthetic Approaches to 4-(2-Furyl)benzoyl Chloride

The synthesis of this compound is fundamentally a two-step process: the creation of the core 4-(2-furyl)benzoic acid structure, followed by the conversion of the carboxylic acid to the highly reactive acyl chloride.

Exploration of Precursors and Starting Materials for Furyl-Substituted Benzoyl Chloride Synthesis

The primary precursor for this compound is 4-(2-furyl)benzoic acid. The synthesis of this key intermediate is most commonly achieved through modern cross-coupling reactions, which offer high efficiency and substrate tolerance.

Key Precursors and Coupling Strategies:

Suzuki Coupling: This is a widely employed method that involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For the synthesis of 4-(2-furyl)benzoic acid, two main pathways are viable:

Reaction of 4-carboxyphenylboronic acid with 2-bromofuran or 2-iodofuran .

Reaction of 2-furylboronic acid with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid or 4-iodobenzoic acid) or its corresponding ester, which is later hydrolyzed.

Stille Coupling: This method utilizes an organotin compound, such as 2-(tributylstannyl)furan, coupled with a 4-halobenzoic acid ester.

Other Arylation Methods: Advanced techniques, such as Rhodium(I)-catalyzed coupling reactions of arylboronic acids with suitable furan (B31954) precursors, also represent a potential, albeit less common, route for creating the C-C bond between the furan and benzene (B151609) rings. acs.org

Once 4-(2-furyl)benzoic acid is obtained, it is converted to the target acyl chloride. This is a standard transformation in organic synthesis.

Chlorinating Agents:

Thionyl Chloride (SOCl₂): A common and cost-effective reagent. The reaction can often be performed neat or in an inert solvent like toluene.

Oxalyl Chloride ((COCl)₂): A milder and often more efficient reagent that produces gaseous byproducts (CO, CO₂, HCl), simplifying purification. It is typically used with a catalytic amount of dimethylformamide (DMF) in a solvent such as dichloromethane (B109758) (DCM).

Phosphorus Pentachloride (PCl₅): A strong chlorinating agent, also used for this transformation.

The selection of precursors is dictated by commercial availability, cost, and the desired scale of the synthesis.

Optimization of Reaction Conditions and Parameters for Controlled Synthesis

To ensure a high yield and purity of this compound, careful optimization of reaction parameters at both stages of the synthesis is crucial.

Optimization of Cross-Coupling Reaction: The success of the Suzuki or Stille coupling hinges on several factors that can be fine-tuned.

ParameterOptions & ConsiderationsPurpose
Catalyst Palladium complexes like Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂To facilitate the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Ligand Phosphine (B1218219) ligands (e.g., PPh₃, XPhos, SPhos)To stabilize the palladium center and influence reactivity and selectivity.
Base Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄Essential for the transmetalation step in the Suzuki coupling.
Solvent Toluene, Dioxane, DMF, often with water as a co-solvent (e.g., Toluene/H₂O)To dissolve reactants and facilitate the reaction; biphasic systems can aid in product separation and catalyst stability. researchgate.net
Temperature Typically elevated (e.g., 80-110 °C)To overcome the activation energy barrier and drive the reaction to completion. acs.org

Optimization of Acyl Chloride Formation: The conversion of the carboxylic acid to the acyl chloride must be controlled to prevent side reactions.

ParameterOptions & ConsiderationsPurpose
Chlorinating Agent Thionyl Chloride, Oxalyl ChlorideChoice depends on substrate sensitivity and desired purity. Oxalyl chloride is often preferred for cleaner reactions.
Solvent Dichloromethane (DCM), Toluene, or neat reagentAn inert solvent is used to control the reaction temperature and facilitate handling.
Temperature Room temperature to refluxThe reaction is often initiated at 0 °C and allowed to warm to room temperature or gently heated to ensure completion.
Catalyst Dimethylformamide (DMF) (catalytic amount)Used with oxalyl chloride to form the Vilsmeier reagent in situ, which is the active electrophile.

Careful removal of the excess chlorinating agent and byproducts under reduced pressure is critical to obtaining pure this compound for subsequent reactions.

Derivatization and Functionalization Strategies Utilizing this compound as a Key Building Block

This compound is a versatile electrophile used in acylation reactions to introduce the 4-(2-furyl)benzoyl moiety into various molecules. This strategy is fundamental to building molecular complexity. umich.edunih.govnih.govchromatographyonline.com

Synthesis of Complex Heterocyclic Compounds via Acylation Reactions

The reaction of this compound with a wide range of nucleophiles is the primary pathway to its derivatives, many of which are precursors to or are themselves complex heterocyclic compounds.

The Schotten-Baumann reaction conditions are typically employed for the synthesis of amides and esters, where the acyl chloride reacts with an amine or alcohol in the presence of a base. chromatographyonline.com

Amide Formation: Reaction with primary or secondary amines yields N-substituted 4-(2-furyl)benzamides. A base such as pyridine (B92270) or triethylamine (B128534) is used to scavenge the HCl byproduct. nih.govontosight.ai

Ester Formation: Reaction with alcohols or phenols produces the corresponding 4-(2-furyl)benzoate esters.

Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O) yields 4-(2-furyl)benzohydrazide. This hydrazide is a crucial intermediate for synthesizing various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles. psu.edu

The 4-(2-furyl)benzoyl framework is a common feature in a variety of pharmacologically relevant heterocyclic scaffolds.

Benzamides and Piperazines:

Benzamides are synthesized directly by reacting this compound with substituted anilines. hilarispublisher.comresearchgate.net

Piperazine (B1678402) derivatives are readily formed by acylating piperazine with this compound to yield 1-(4-(2-furyl)benzoyl)piperazine. The remaining secondary amine on the piperazine ring can then be subjected to further functionalization, for example, by reaction with various electrophiles to create complex structures. hilarispublisher.comresearchgate.netscielo.brpjps.pkiaea.org A general scheme involves activating the furoyl-piperazine with a base like K₂CO₃ and then reacting it with electrophiles such as substituted benzyl (B1604629) halides. researchgate.netscielo.br

Oxadiazoles and Thiadiazoles:

1,3,4-Oxadiazoles are commonly prepared from the key intermediate, 4-(2-furyl)benzohydrazide. One established method involves the reaction of the hydrazide with a second carboxylic acid or acyl chloride to form a 1,2-diacylhydrazine, which is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or sulfuric acid. ijper.orgderpharmachemica.com An alternative route is the oxidative cyclization of an N-acylhydrazone, formed by condensing the hydrazide with an aldehyde. semanticscholar.org

1,3,4-Thiadiazoles can also be synthesized from 4-(2-furyl)benzoyl precursors. A common pathway involves reacting this compound with thiosemicarbazide. The resulting acylthiosemicarbazide can be cyclized under acidic conditions to furnish a 2-amino-5-(4-(2-furyl)phenyl)-1,3,4-thiadiazole derivative. scispace.comnih.govcore.ac.uk

Oxazolones and Benzothiazepines:

5(4H)-Oxazolones (azlactones) containing the furyl moiety are typically synthesized via the Erlenmeyer-Plöchl reaction. bu.edu.eg While not a direct reaction of the acyl chloride, a related precursor, N-(2-furoyl)glycine, is condensed with an aromatic aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to yield 2-furyl-4-arylidene-5(4H)-oxazolones. nih.govresearchgate.netcrpsonline.com

1,5-Benzothiazepines are generally formed from the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated ketones (chalcones). acgpubs.orgingentaconnect.com A chalcone (B49325) bearing the 4-(2-furyl)phenyl group can be synthesized and then reacted with 2-aminothiophenol in a solvent like methanol (B129727) with a catalytic amount of piperidine (B6355638) to yield the corresponding benzothiazepine. researchgate.net

Triazoles:

1,2,4-Triazoles can be synthesized from 4-(2-furyl)benzohydrazide. For example, reaction of the hydrazide with an isothiocyanate produces an acylthiosemicarbazide intermediate which can be cyclized to a 1,2,4-triazole-3-thione derivative. psu.eduresearchgate.netjrespharm.com

The following table summarizes the synthesis of various heterocyclic derivatives starting from 4-(2-furyl)benzoyl precursors.

HeterocycleKey Precursor(s) from this compoundTypical Reagents & Conditions
Benzamide (B126) This compound, Substituted Aniline (B41778)Base (Pyridine or Et₃N), DCM, Room Temp nih.govhilarispublisher.com
Piperazine Derivative 1-(4-(2-furyl)benzoyl)piperazine, Alkyl/Aryl HalideK₂CO₃, Acetonitrile, Reflux researchgate.netscielo.br
1,3,4-Oxadiazole 4-(2-Furyl)benzohydrazide1. RCOOH or RCOCl; 2. POCl₃ or H₂SO₄, Heat ijper.orgderpharmachemica.com
1,3,4-Thiadiazole This compound, Thiosemicarbazide1. Base; 2. H₂SO₄, Heat scispace.comcore.ac.uk
1,5-Benzothiazepine 4-(2-Furyl)phenyl chalcone, 2-AminothiophenolPiperidine (cat.), Methanol, Reflux researchgate.net
1,2,4-Triazole 4-(2-Furyl)benzohydrazide, Isothiocyanate1. Reflux; 2. Base, Heat researchgate.netjrespharm.com

Metal-Catalyzed Coupling Reactions of this compound and Analogues

Metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For acyl chlorides like this compound, these reactions provide direct pathways to a variety of ketone derivatives and other functionalized molecules.

The Acyl Sonogashira reaction is a variation of the traditional Sonogashira coupling that utilizes an acyl chloride instead of an aryl or vinyl halide, reacting with a terminal alkyne to form an α,β-alkynyl ketone. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. organic-chemistry.orgmdpi.comresearchgate.netwikipedia.org The versatility of this reaction allows for the coupling of a wide range of acyl chlorides, including those with heterocyclic substituents like the furyl group, with various terminal alkynes. mdpi.comresearchgate.net

The first examples of the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes were reported in 1989, where furoyl chlorides were reacted with alkynes in the presence of [PdCl2(PhCN)2]/CuI and triethylamine to produce alkynyl furanyl ketones. researchgate.net Since then, significant research has focused on optimizing the catalytic system and reaction conditions to improve yields and expand the substrate scope. mdpi.comresearchgate.net

Several palladium catalysts have been shown to be effective, with PdCl₂(PPh₃)₂/CuI being one of the most commonly employed systems. mdpi.com However, other palladium sources like Pd(OAc)₂ have also been successfully used, sometimes even under solvent-free conditions, leading to quantitative conversions in short reaction times. mdpi.com For instance, the coupling of various acid chlorides and terminal acetylenes promoted by 0.2 mol % of Pd(OAc)₂ at room temperature resulted in excellent yields. mdpi.com

The general mechanism of the Acyl Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The cycle begins with the oxidative addition of the acyl chloride (e.g., this compound) to the Pd(0) species. This is followed by transmetalation from the copper acetylide (formed in the copper cycle) to the palladium complex. The final step is reductive elimination, which yields the alkynyl ketone product and regenerates the Pd(0) catalyst.

Copper Cycle: In this cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. This intermediate then participates in the transmetalation step of the palladium cycle.

The reaction conditions, including the choice of solvent, base, and ligands, can significantly influence the outcome of the reaction. mdpi.com Triethylamine is a commonly used base. mdpi.com The reaction has been successfully applied to the synthesis of a variety of heterocyclic compounds. mdpi.com

Table 1: Examples of Acyl Sonogashira Coupling Reactions
Acyl ChlorideAlkyneCatalyst SystemProductYield
Benzoyl chloridePhenylacetylenePdCl₂(PPh₃)₂/CuI1,3-Diphenylprop-2-yn-1-oneHigh
p-Iodobenzoyl chloridePhenylacetylenePdCl₂(PPh₃)₂/CuI3-Phenyl-1-(4-(phenylethynyl)phenyl)prop-2-yn-1-oneSelective
Heterocyclic carboxylic acid chloridesTerminal acetylenesPdCl₂(PPh₃)₂/CuIHeteroaryl ynonesModerate to Excellent
Aryl and heteroaryl acid chloridesAlkenynesPd(OAc)₂/PPh₃Alkynones76%-90%

Chemoselectivity is a critical aspect of modern organic synthesis, particularly when dealing with polyfunctional molecules. In the context of this compound and its analogues, which may possess multiple reactive sites, the ability to selectively functionalize one site over another is highly valuable.

For halogenated benzoyl chlorides, chemoselective cross-coupling reactions can be achieved. For example, in the case of p-iodobenzoyl chloride, the acyl Sonogashira coupling can occur selectively at the acyl chloride group without reacting with the iodo group. mdpi.com This allows for subsequent functionalization at the iodo position. researchgate.net The chemoselectivity can often be controlled by the choice of catalyst and reaction conditions. researchgate.net For instance, using a heterogeneous Cu-PdNPs/Celite catalyst, it is possible to selectively perform the acyl Sonogashira coupling at room temperature, while the classic Sonogashira coupling at the aryl halide requires higher temperatures. researchgate.net This differential reactivity allows for a stepwise, bis-functionalization of halogenated acid chlorides with different alkynes. researchgate.net

In Suzuki-Miyaura cross-coupling reactions of acyl chlorides, excellent chemoselectivity for the C(acyl)-Cl bond can be achieved even in the presence of other C(sp²)-Cl bonds, providing a handle for further functionalization. nsf.gov This has been demonstrated in the mechanochemical solvent-free synthesis of ketones from acyl chlorides and boronic acids. nsf.gov

Furthermore, in the context of polyhalogenated arenes and heteroarenes, site-selective cross-coupling between identical halogen groups can be achieved by tuning the electronic properties of the substrate or the reaction conditions. nih.gov For instance, in dihalopyridines, preferential reactivity at the C2 position is often observed in palladium-catalyzed couplings. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the reactivity of different positions, allowing for selective functionalization. nih.gov This principle can be extended to analogues of this compound containing additional halogen substituents.

Table 2: Chemoselective Cross-Coupling Reactions
SubstrateCoupling PartnerReaction TypeSelectivityKey Factor
p-Iodobenzoyl chlorideTerminal AlkyneAcyl SonogashiraC(acyl)-Cl over C-IReaction Conditions
Halogenated Acid ChloridesDifferent AlkynesStepwise SonogashiraC(acyl)-Cl then C-XCatalyst and Temperature
Aroyl Chlorides with C(sp²)-ClBoronic AcidsSuzuki-MiyauraC(acyl)-Cl over C(sp²)-ClCatalyst System
2,5-DibromopyridineAllenylindium ReagentPalladium-catalyzedC2 over C5Inherent Reactivity
2,4-Dichloropyridine with NO₂ at C32-Furyl(tributyl)tinStille CouplingC4 over C2Electronic Effect of Substituent

Solid-Phase Synthesis Techniques Employing Benzoyl Chloride Scaffolds

Solid-phase synthesis has become an indispensable tool for the rapid generation of libraries of compounds for drug discovery and materials science. Benzoyl chloride scaffolds can be effectively utilized in solid-phase synthesis, either by being attached to the solid support or by being used as a reagent to modify resin-bound substrates.

One approach involves the use of a resin-bound benzoyl chloride. For example, silica-bound benzoyl chloride (SBBC) has been used as a dehydrating agent in the synthesis of 4H-3,1-benzoxazin-4-ones from 2-acylaminobenzoic acids. beilstein-journals.org The SBBC reagent can be easily recovered and reused. beilstein-journals.org Another example is the use of a polymer-bound cyanuric chloride, which can convert carboxylic acids to their corresponding acyl chlorides on a solid support. researchgate.net

Alternatively, benzoyl chlorides can be used to acylate resin-bound amines or alcohols. This strategy has been employed in the solid-phase synthesis of various heterocyclic systems, including diketopiperazines. chimia.ch In this case, a β-lactam scaffold attached to a Wang resin was acylated with various acid chlorides, demonstrating the versatility of this approach for introducing diversity. chimia.ch Similarly, in the synthesis of biomimetic scaffolds, an amine resin was acylated with p-toluoyl chloride as a key step. nih.gov

The use of benzoyl chloride scaffolds in solid-phase synthesis offers several advantages, including simplified purification, the ability to drive reactions to completion using excess reagents, and the potential for automation. These techniques are applicable to the synthesis of libraries of derivatives of this compound.

Oxidative Acylation of Tertiary Amines with Acyl Chlorides via C-N Bond Cleavage

A novel and challenging transformation in organic synthesis is the direct amidation of tertiary amines with acyl chlorides through an oxidative C-N bond cleavage. This method provides an alternative to the traditional acylation of primary and secondary amines and is of growing interest due to the stability of tertiary amines. thieme-connect.com

Recent studies have shown that this transformation can be achieved under mild conditions using various catalytic systems. One notable method employs iodine as a catalyst to convert a broad range of aromatic acyl chlorides and tertiary amines into amides in good yields. thieme-connect.comorganic-chemistry.orgthieme-connect.com The reaction proceeds at room temperature and avoids the use of transition metals. thieme-connect.comorganic-chemistry.org A plausible mechanism involves a radical process. organic-chemistry.org

Other methods for the oxidative acylation of tertiary amines include the use of KMnO₄ as an oxidant. researchgate.netresearchgate.net Palladium-catalyzed N-acylation of tertiary amines with carboxylic acids has also been developed, which proceeds via C-N bond cleavage and avoids the use of superstoichiometric oxidants. organic-chemistry.org Furthermore, electrochemical methods for the oxidative transamidation of tertiary amines with N-acyl imides have been reported. tandfonline.com

These methodologies offer a direct route to N-alkylated amides from readily available tertiary amines and acyl chlorides like this compound.

Table 3: Methods for Oxidative Acylation of Tertiary Amines
Catalyst/ReagentAcylating AgentKey FeaturesYields
IodineAcyl ChloridesMild, transition-metal-freeGood
KMnO₄Acyl ChloridesMild conditionsModerate to Excellent
Palladium CatalystCarboxylic AcidsAvoids superstoichiometric oxidantsGood to Excellent
ElectrochemicalN-acyl imidesEnvironmentally friendly11-80%

Photochemical Transformation Pathways Involving Furyl-Substituted Benzoyl Chloride Analogues

The photochemistry of furan and its derivatives is complex and can lead to a variety of isomerization and cycloaddition products. netsci-journal.com Upon irradiation, furans can undergo ring-opening reactions or rearrange to form cyclopropenyl derivatives. netsci-journal.com The specific pathway is dependent on the reaction conditions and the nature of the substituents.

For furyl-substituted compounds, photochemical reactions can be initiated by the furan ring. For instance, the photochemical reaction of 2-furancarboxaldehyde with furan leads to the formation of a butadienyl formate (B1220265) derivative via an intermediate oxetane. researchgate.net In the context of styryl-substituted furan derivatives, irradiation can lead to intramolecular [2+2] cycloadditions, yielding benzobicyclo[3.2.1]octadiene derivatives. irb.hr

The photochemical processing of furans in the presence of NOx is also relevant, leading to the formation of acyl peroxynitrates. rsc.org The oxidation of furfural (B47365) by OH radicals, for example, proceeds primarily through abstraction of the aldehyde hydrogen, and the resulting acyl radical can react further. rsc.org

While specific photochemical studies on this compound are not extensively documented in the provided search results, the known reactivity of the furan ring suggests that this compound and its derivatives could undergo interesting photochemical transformations. These could include intramolecular cycloadditions if appropriate unsaturated moieties are present, or reactions involving the furan ring leading to ring-opened or rearranged products.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of acyl chlorides with organometallic reagents is a fundamental and versatile method for ketone and alcohol synthesis. bohrium.com The outcome of the reaction depends on the reactivity of the organometallic reagent.

Grignard reagents (RMgX) are highly reactive nucleophiles that typically react with acyl chlorides to produce tertiary alcohols. chemistrysteps.comlibretexts.org The reaction proceeds in two steps: the first addition of the Grignard reagent to the acyl chloride forms a ketone intermediate. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com This ketone is also reactive towards the Grignard reagent and undergoes a second addition to yield a tertiary alcohol after workup. chemistrysteps.comlibretexts.orgorganicchemistrytutor.com It is often difficult to stop the reaction at the ketone stage when using Grignard reagents. organicchemistrytutor.com

In contrast, less reactive organometallic reagents like Gilman reagents (lithium dialkylcuprates, R₂CuLi) react with acyl chlorides to selectively form ketones. chemistrysteps.com The lower reactivity of the Gilman reagent prevents the second addition to the ketone product. chemistrysteps.com

Therefore, the reaction of this compound with a Grignard reagent would be expected to yield a tertiary alcohol where two of the substituents on the carbinol carbon are from the Grignard reagent and the third is the 4-(2-furyl)phenyl group. To synthesize a ketone from this compound using an organometallic reagent, a Gilman reagent would be the more appropriate choice.

Table 4: Reactions of Acyl Chlorides with Organometallic Reagents
Organometallic ReagentReactivityProduct with Acyl Chloride
Grignard Reagent (RMgX)HighTertiary Alcohol
Gilman Reagent (R₂CuLi)LowKetone
Organolithium Reagent (RLi)HighKetone (low yields), often leading to tertiary alcohol

Mechanistic Investigations of Reactions Involving 4 2 Furyl Benzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms and Pathways

Kinetic Studies of Alcoholysis Reactions of Substituted Benzoyl Chlorides

The reaction of benzoyl chlorides with alcohols, known as alcoholysis, produces esters. libretexts.org Kinetic studies of these reactions provide valuable insights into the reaction mechanism. The alcoholysis of substituted benzoyl chlorides is generally accepted to be a second-order reaction, being first-order with respect to both the acyl chloride and the alcohol. uni.eduuni.edu However, when the alcohol is used in a large excess as the solvent, the reaction follows pseudo-first-order kinetics, depending only on the concentration of the acyl chloride. uni.eduuni.edu

The rate of alcoholysis can be monitored by measuring the increase in conductance of the solution, as hydrochloric acid is the only conductive species produced. uni.edu A study on the alcoholysis of benzoyl chloride in absolute ethanol (B145695) at 25°C reported a pseudo-first-order rate constant of 0.0492 min⁻¹, which is in good agreement with previously published data. uni.edu

The presence of water in the alcohol can lead to a competing hydrolysis reaction. For instance, in 95% ethanol, benzoyl chloride undergoes simultaneous alcoholysis and hydrolysis. uni.edu The rate constant for hydrolysis in this medium was found to be 0.00949 min⁻¹, while the rate constant for alcoholysis was 0.0757 min⁻¹. uni.edu

The reactivity of substituted benzoyl chlorides in alcoholysis reactions is influenced by the nature of the substituent on the benzene (B151609) ring. A V-shaped Hammett plot is observed for the benzoylation of cellulose (B213188) with substituted benzoyl chlorides, indicating a change in mechanism with the electronic nature of the substituent. sci-hub.se Electron-donating groups favor a unimolecular ionization mechanism (SN1-like), while electron-withdrawing groups favor a bimolecular addition-elimination mechanism (SN2-like). sci-hub.se

Table 1: Pseudo-First-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with n-Propanol at 25°C

Substituent (X) in X-C₆H₄-COCl Rate Constant (k x 10³, min⁻¹)
p-OCH₃ 1.57
p-CH₃ 4.68
H 8.35
m-OCH₃ 11.4
p-Cl 21.3
m-Cl 35.7

This data is illustrative and based on typical trends observed in such reactions.

Analysis of Hydrolysis Pathways and Side Reaction Formation

The hydrolysis of acyl chlorides yields carboxylic acids and hydrochloric acid. savemyexams.comopenstax.org This reaction proceeds through a nucleophilic acyl substitution mechanism where water acts as the nucleophile. openstax.orgsavemyexams.com The presence of a base like pyridine (B92270) or sodium hydroxide (B78521) is often required to neutralize the HCl formed and prevent it from causing side reactions. openstax.orgpearson.com

In two-phase systems, such as an aqueous solution and an immiscible organic solvent containing the benzoyl chloride, the hydrolysis can compete with other reactions. For example, in the reaction of benzoyl chloride with aqueous aniline (B41778) in a chloroform (B151607) phase, hydrolysis to benzoic acid competes with the formation of benzanilide. acs.org The extent of hydrolysis can be significant, especially in the presence of a nucleophilic catalyst like pyridine. acs.org

The mechanism of hydrolysis can be complex and may involve competing SN1 and SN2 pathways, particularly in weakly nucleophilic media. nih.govpsu.edu In highly aqueous media, the hydrolysis of benzoyl chloride is thought to proceed via an SN2 mechanism with significant solvent participation. psu.edu

Influence of Steric and Electronic Effects on Reactivity and Selectivity

Both steric and electronic effects of substituents on the benzoyl chloride and the nucleophile play a crucial role in determining the reactivity and selectivity of nucleophilic acyl substitution reactions.

Electronic Effects:

Electron-withdrawing groups on the benzoyl ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemistrystudent.com This generally leads to an increased reaction rate for bimolecular mechanisms. sci-hub.se For example, 4-nitrobenzoyl chloride is more reactive towards nucleophiles than benzoyl chloride itself.

Electron-donating groups decrease the electrophilicity of the carbonyl carbon. This can slow down bimolecular reactions. However, in weakly nucleophilic solvents, these groups can stabilize a carbocationic intermediate, favoring a unimolecular (SN1-like) pathway. sci-hub.senih.gov For instance, p-methoxybenzoyl chloride can undergo solvolysis through a cationic intermediate. nih.gov The furan (B31954) ring in 4-(2-furyl)benzoyl chloride, with its electron-donating character, can influence the reaction mechanism in a similar manner.

Steric Effects:

Steric hindrance around the carbonyl group can significantly slow down the rate of nucleophilic attack. For example, ortho-substituents on the benzoyl chloride can sterically hinder the approach of the nucleophile.

The steric bulk of the nucleophile also affects the reaction rate. Larger, more sterically hindered nucleophiles will react more slowly.

A study on the benzoylation of cellulose showed that both electron-donating and electron-withdrawing substituents on the benzoyl chloride enhanced the reactivity, indicating a shift in the reaction mechanism. sci-hub.se This highlights the intricate interplay between electronic and steric effects in determining the reaction pathway and rate.

Addition-Elimination Reaction Pathways

The nucleophilic acyl substitution reactions of this compound and other acyl chlorides are classic examples of an addition-elimination mechanism. savemyexams.comsavemyexams.comchemistrystudent.com This two-step process is fundamental to their chemistry.

The first step is the addition of a nucleophile to the carbonyl carbon. cognitoedu.org The lone pair of electrons on the nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbonyl oxygen carries a negative charge. chemistrystudent.com

The second step is the elimination of the leaving group. cognitoedu.org The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group. taylorandfrancis.com If the reaction is carried out with a neutral nucleophile (like water or an alcohol), a proton is subsequently lost to yield the final product and HCl. libretexts.org

This addition-elimination sequence is the general mechanism for a wide range of reactions of acyl chlorides, including hydrolysis, alcoholysis, and aminolysis. savemyexams.comsavemyexams.com

Catalytic Reaction Mechanisms

Catalysts can significantly influence the rate and selectivity of reactions involving benzoyl chlorides. Both nucleophilic catalysts and metal-based catalysts are employed.

In some two-phase reactions, pyridine can act as a nucleophilic catalyst, increasing the reaction rate. acs.org It reacts with the benzoyl chloride to form a more reactive acylpyridinium ion, which is then attacked by the primary nucleophile.

Transition metals, particularly palladium, are widely used to catalyze cross-coupling reactions of acyl chlorides. researchgate.net These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Transition State Analysis in Metal-Catalyzed Processes

Understanding the transition states in metal-catalyzed reactions is key to explaining their outcomes. For instance, in the palladium-catalyzed carbochlorocarbonylation of unsaturated hydrocarbons with benzoyl chloride, the reaction is believed to start with the oxidative addition of the palladium catalyst to the C-Cl bond of the acyl chloride. nih.gov This is followed by a decarbonylation step to form a palladium-phenyl species. nih.gov

In nickel/iridium photoredox catalysis for the cross-coupling of chiral amino acid chlorides with hydrocarbons, two competing pathways are possible. nih.gov One involves the initial oxidative addition of the acyl chloride to the nickel catalyst, while the other starts with the C-H activation of the hydrocarbon. nih.gov The nature of the intermediates and transition states in these pathways determines the efficiency and stereoselectivity of the reaction.

Computational studies, such as density functional theory (DFT) calculations, are powerful tools for investigating transition state structures and energies. researchgate.net For the hydrolysis of benzoyl chlorides, DFT calculations support a concerted SN2 mechanism with transition states that can be described as "loose" (cationic) for electron-donating substituents and "tight" (associative) for electron-withdrawing substituents. researchgate.net

Role of Catalysts and Co-catalysts (e.g., Iodine, Palladium, Copper)

The reactivity of the acyl chloride functional group in this compound can be significantly influenced and controlled by the use of catalysts. Iodine, palladium, and copper each offer distinct mechanistic pathways to facilitate a variety of transformations.

Iodine: Molecular iodine is a versatile and mild Lewis acid catalyst for a range of organic transformations. researchgate.netnih.gov In reactions involving acyl chlorides, iodine's primary role is the activation of the carbonyl group. It is proposed that iodine can form a halogen bond with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. researchgate.net This activation makes the acyl chloride more susceptible to nucleophilic attack. For instance, in Friedel-Crafts acylation reactions, iodine can catalyze the reaction between an electron-rich aromatic compound and this compound. The mechanism likely involves the formation of a charge-transfer complex, which enhances the leaving group ability of the chloride. Iodine has also been effectively used as a catalyst in various oxidation reactions, often in combination with an oxidizing agent. organic-chemistry.orgmdpi.com

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. fishersci.ca Acyl chlorides, including this compound, are excellent substrates for palladium-catalyzed cross-coupling reactions. These reactions generally proceed through a well-established catalytic cycle. fishersci.caresearchgate.net

The generic catalytic cycle for a palladium(0)-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of this compound to form a Pd(II) intermediate. The choice of phosphine (B1218219) ligands is crucial at this stage; electron-rich, bulky ligands can accelerate this often rate-determining step. fishersci.ca Ligands containing a furan moiety, such as tri(2-furyl)phosphine, have been used in palladium catalysis. rsc.org

Transmetalation: A second organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the Pd(II) complex, displacing the chloride.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.

This catalytic approach would allow the furan-benzoyl scaffold to be coupled with a wide array of organic fragments, including aryl, vinyl, and alkyl groups.

Table 1: Comparison of Proposed Catalytic Cycles for Palladium and Copper

CatalystKey Mechanistic StepsTypical ReactionsRole of Catalyst
PalladiumOxidative Addition, Transmetalation, Reductive EliminationSuzuki, Heck, Stille, Sonogashira Cross-CouplingForms organometallic intermediates to facilitate bond formation
CopperOxidative Addition/Reductive Elimination or Single Electron Transfer (SET)Ullmann Condensation, Goldberg Reaction, Chan-Lam Coupling, BorylationActivates substrates and facilitates nucleophilic substitution or coupling

Copper: Copper catalysts provide a powerful and often complementary alternative to palladium for coupling reactions. acs.org Copper-catalyzed reactions of acyl chlorides are known to proceed under mild conditions, tolerating a variety of functional groups. semanticscholar.org For example, the copper-catalyzed borylation of acyl chlorides with diboron (B99234) reagents provides a direct route to synthetically valuable acylboron compounds. semanticscholar.org The proposed mechanism involves the reaction of a nucleophilic copper-boryl species with the electrophilic acyl chloride. semanticscholar.org

In copper-catalyzed amination or amidation reactions (a variant of the Goldberg reaction), the mechanism is often debated and can depend on the specific ligands and substrates. mdpi.com Two primary pathways are often considered:

Oxidative Addition/Reductive Elimination: Similar to the palladium cycle, this involves the oxidative addition of the acyl chloride to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination to form the C-N bond. mdpi.com

Single Electron Transfer (SET): A SET mechanism may also be operative under certain conditions. mdpi.com

The use of copper catalysis with this compound could thus enable the efficient synthesis of amides, esters, and acylboronates.

Quantum Chemical and Computational Studies of Reaction Mechanisms

Experimental investigation of reaction mechanisms can be challenging, as intermediates and transition states are often transient and present in very low concentrations. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for gaining deep mechanistic insights at the molecular level. acs.orgumich.educore.ac.uk These computational methods allow for the mapping of potential energy surfaces, providing detailed information about the feasibility of proposed reaction pathways.

Density Functional Theory (DFT) Applications for Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of chemical reactions, DFT is employed to calculate the energies and structures of reactants, products, and all transient species along a reaction coordinate. acs.orgresearchgate.net

For a hypothetical reaction of this compound, a DFT study would typically involve:

Geometry Optimization: Finding the lowest energy arrangement of atoms for all relevant species (reactants, intermediates, transition states, and products).

Energy Calculations: Determining the electronic and Gibbs free energies of the optimized structures. The difference in energy between reactants and transition states gives the activation energy barrier, which is directly related to the reaction rate.

Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and intermediates have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.netnih.gov

DFT studies have been successfully applied to elucidate the mechanisms of complex reactions involving furan-containing molecules and palladium-catalyzed processes, providing clarity on stereoselectivity and regioselectivity that would be difficult to obtain experimentally. rsc.orgacs.orgacs.org

Identification and Characterization of Reaction Intermediates and Transition States

The core of any mechanistic study is the identification of all intermediates and transition states that connect reactants to products. DFT calculations provide a powerful lens for visualizing and characterizing these fleeting structures.

Reaction Intermediates: These are real, albeit often short-lived, molecules that correspond to local energy minima on the reaction pathway. For example, in a palladium-catalyzed coupling of this compound, the organopalladium(II) complex formed after oxidative addition is a key reaction intermediate. researchgate.net DFT can provide its precise 3D structure, bond lengths, and charge distribution.

Transition States (TS): A transition state is not a molecule but a specific configuration along the reaction coordinate that represents the highest energy point on the pathway between an intermediate and the next step. acs.orgnih.gov It is a saddle point on the potential energy surface. Locating the correct transition state is crucial for understanding the reaction's kinetics. For instance, in a Diels-Alder reaction involving the furan ring of this compound, DFT could be used to locate the endo and exo transition states, and their relative energies would predict the stereochemical outcome of the reaction.

Table 2: Key Transient Species in a Reaction Mechanism

SpeciesDefinitionSignificance in MechanismCharacterization via DFT
Reaction IntermediateA short-lived, high-energy molecule that exists as a local minimum on the potential energy surface.Represents a stable, yet transient, step in the overall reaction sequence. Can sometimes be trapped or observed experimentally.Geometry optimization leads to a structure with all real vibrational frequencies.
Transition StateThe highest energy point on the reaction coordinate between two intermediates or between reactant and product. It is a saddle point on the potential energy surface.The energy of the transition state relative to the reactants determines the activation energy and thus the rate of the reaction.Geometry optimization leads to a structure with exactly one imaginary vibrational frequency.

By calculating the energies and geometries of these species, a complete energy profile for a proposed mechanism can be constructed, allowing for direct comparison with experimental observations and providing predictive power for designing new reactions. acs.org

Computational and Theoretical Chemistry Studies of 4 2 Furyl Benzoyl Chloride and Its Analogues

Electronic Structure Characterization

The electronic structure of a molecule dictates its fundamental chemical properties, including reactivity and intermolecular interactions. Computational methods are employed to characterize these features with high precision.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. semanticscholar.orgwuxiapptec.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. wuxiapptec.com

In studies of analogous benzoyl derivatives, these electronic properties are determined to understand their reactivity. semanticscholar.org For instance, in a series of benzoylthiourea (B1224501) derivatives, the HOMO and LUMO energy values were calculated to correlate with their antimicrobial activity. semanticscholar.org The distribution of these orbitals across the molecule indicates the most probable sites for electrophilic and nucleophilic attack. semanticscholar.org For 4-(2-furyl)benzoyl chloride, the HOMO is expected to be distributed over the electron-rich furan (B31954) and benzoyl rings, while the LUMO would likely be centered on the electrophilic carbonyl carbon of the benzoyl chloride group. The reactivity of such compounds can be gauged by the energy difference between these frontier orbitals. wuxiapptec.com

Table 1: Representative Frontier Orbital Energies for an Analogous Compound This table presents data for an illustrative analogue, N-((2-(4-ethyl-phenoxymethyl)benzoyl)carbamothioyl)-2,4,6-trifluorobenzamide, to demonstrate typical computational values.

Parameter Energy (eV) Significance
HOMO Energy -6.83 Indicates electron-donating capability
LUMO Energy -1.48 Indicates electron-accepting capability
HOMO-LUMO Gap 5.35 Reflects chemical stability and reactivity

Data sourced from a study on benzoylthiourea derivatives. semanticscholar.org

The molecular dipole moment and polar surface area (PSA) are key descriptors that influence a molecule's physical properties and its ability to interact with biological systems. The dipole moment is a measure of the net molecular polarity, resulting from the vector sum of all individual bond dipole moments within the molecule. libretexts.orgchemistrysteps.com Its magnitude and direction affect solubility and intermolecular interactions. chemistrysteps.com For molecules with asymmetrical geometries and polar bonds, a net dipole moment is expected. libretexts.org In this compound, the electronegative oxygen and chlorine atoms create significant bond dipoles, resulting in a net molecular dipole moment that influences its interactions. taylorandfrancis.com

The Polar Surface Area (PSA) is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. This descriptor has been shown to correlate well with passive molecular transport through biological membranes. semanticscholar.org In silico studies on related benzoyl derivatives often calculate PSA to predict membrane transport properties. semanticscholar.org For example, a study on a benzoylthiourea derivative reported a PSA of 34.93 Ų, which was used in the evaluation of its drug-like properties. semanticscholar.org

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netresearchgate.net This method is crucial for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. hilarispublisher.com

Before docking can be performed, the three-dimensional structures of both the ligand and the protein target must be prepared. For the ligand, such as an analogue of this compound, this involves generating a 3D conformation and optimizing its geometry to find the lowest energy state. This is often followed by a conformational analysis to explore the different shapes the molecule can adopt, which is important because the binding-competent conformation may not be the absolute lowest energy state.

In studies of related furoyl-containing compounds, ligands were prepared for docking against enzymes like butyrylcholinesterase, a target for Alzheimer's disease. researchgate.nethilarispublisher.com The preparation involves assigning correct atom types and charges to the ligand structure to ensure an accurate simulation of its interaction with the protein's active site.

Once the ligand and protein are prepared, docking algorithms place the ligand into the protein's binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity, often expressed as a free energy of binding (ΔG) or a docking score. ajgreenchem.com More negative values typically indicate stronger, more favorable binding. ajgreenchem.com

For example, in a molecular docking study of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides, researchers identified key interactions between the ligands and the butyrylcholinesterase enzyme. researchgate.nethilarispublisher.com The analysis revealed hydrogen bonds and hydrophobic interactions that stabilized the ligand-protein complex. The furoyl moiety often participates in these critical interactions. Such studies allow for the prediction of how analogues of this compound might bind to specific protein targets, providing a rationale for their observed biological activity. researchgate.net

Table 2: Example of Molecular Docking Results for Furoyl-Containing Analogues against Butyrylcholinesterase

Compound IC₅₀ (µM) Key Interacting Residues (Predicted)
5b : N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide 0.82 ± 0.001 Trp-82, His-438, Gly-115
5h : N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide 0.91 ± 0.003 Trp-82, Phe-329, Tyr-332
Eserine (Reference) 0.85 ± 0.0001 N/A

Data sourced from Hussain G, et al. (2016). researchgate.nethilarispublisher.com

Structure-Activity Relationship (SAR) Elucidation via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. mdpi.com In silico methods are powerful tools for elucidating SAR by correlating computed molecular properties with experimental results. rdd.edu.iq

By creating a library of virtual analogues of a lead compound like this compound and calculating their electronic and steric properties, researchers can build predictive models. These models can explain why certain structural modifications enhance activity while others diminish it. nih.gov For instance, research on furan chalcones, which share the furan-phenyl core, revealed that the type and position of substituents on the phenyl ring significantly influenced their urease inhibitory potential. mdpi.com Compounds with electron-withdrawing groups like dichloro-substituents showed the highest activity. mdpi.com

Similarly, SAR studies on benzamide (B126) derivatives have shown that modifications to different parts of the molecule can fine-tune their potency and selectivity. nih.gov Computational analyses can reveal that enhanced activity is due to improved binding affinity, which may stem from additional hydrogen bonds or better hydrophobic interactions with the target protein. researchgate.net These in silico SAR studies provide a rational basis for designing more potent and selective analogues, guiding synthetic chemists to focus on the most promising candidates. nih.gov

Table 3: List of Compounds Mentioned

Compound Name
This compound
N-((2-(4-ethyl-phenoxymethyl)benzoyl)carbamothioyl)-2,4,6-trifluorobenzamide
4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides
N-(4-Ethylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide
N-(2-Ethyl-6-methylphenyl)4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide
Eserine
Butyrylcholinesterase
Furan chalcones
Benzoylthiourea

Advanced Computational Methods for Predicting Chemical Behavior

The prediction of chemical behavior for molecules like this compound and its analogues is greatly enhanced by advanced computational methods. These in silico techniques provide deep insights into molecular structure, reactivity, and interactions, complementing experimental findings. Key methods employed include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and molecular docking, which collectively allow for a comprehensive understanding of a molecule's properties from a theoretical standpoint. nih.gov

Density Functional Theory (DFT)

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. acs.org For acyl chlorides and furan-containing compounds, DFT is instrumental in predicting various parameters that govern chemical behavior.

Geometric and Electronic Structure Optimization: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (i.e., the ground state geometry). This process yields crucial data such as bond lengths, bond angles, and dihedral angles. For instance, studies on related heterocyclic compounds have successfully used DFT to validate experimental geometries obtained from X-ray crystallography. researchgate.netmdpi.com The optimized geometry is the foundation for calculating other properties.

Frontier Molecular Orbitals (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting chemical reactivity. The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) indicates its ability to accept electrons. acs.org The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. acs.orgresearchgate.net Quantum chemical parameters derived from FMO analysis, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), further quantify the molecule's reactive nature. acs.org

Table 1: Illustrative Quantum Chemical Parameters Calculated for Furan Derivatives via DFT

This table presents representative data for furan derivatives as found in computational studies to illustrate the outputs of DFT calculations. acs.org

Parameter Symbol Formula Value (eV) - Furan-2-carboxylic acid Value (eV) - Furan-2,5-dicarboxylic acid
HOMO Energy EHOMO - -6.89 -7.71
LUMO Energy ELUMO - -1.54 -2.80
Energy Gap ΔE ELUMO - EHOMO 5.35 4.91
Electronegativity χ -(ELUMO + EHOMO)/2 4.21 5.25
Chemical Hardness η (ELUMO - EHOMO)/2 2.67 2.45
Electrophilicity Index ω χ² / (2η) 3.32 5.62

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net Red-colored regions indicate negative electrostatic potential, rich in electrons, and prone to electrophilic attack. Blue-colored regions signify positive potential, which are electron-poor areas susceptible to nucleophilic attack. For a molecule like this compound, an MEP surface would likely show a strong positive potential around the carbonyl carbon of the acyl chloride group, confirming its high reactivity towards nucleophiles.

Vibrational Analysis: Theoretical vibrational frequencies calculated via DFT can be compared with experimental data from Infrared (IR) and Raman spectroscopy. researchgate.netnih.gov This comparison helps to confirm the molecular structure and the accuracy of the computational model. For example, the characteristic C=O stretching frequency of the benzoyl chloride group can be calculated and matched with its experimental IR absorption band.

Molecular Dynamics (MD) Simulations

While DFT focuses on static structures, MD simulations predict how a molecule and its surrounding environment evolve over time. This is particularly useful for understanding the chemical behavior of this compound in different media.

Solvation Effects: MD simulations can model the interactions between the solute molecule and solvent molecules (e.g., water, THF, dichloromethane). This is crucial for predicting stability, as the hydrolysis of the acyl chloride group is a key reaction. Simulations can help estimate hydrolysis rates by modeling the approach and interaction of water molecules with the reactive carbonyl center.

Conformational Analysis: For flexible molecules, MD can explore different conformational states and their relative energies, providing a dynamic picture of the molecule's structure in solution.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While heavily used in drug design, its principles are applicable to predicting the general chemical interaction behavior of a molecule with a specific site. For derivatives of this compound, docking studies can predict how they might interact with the active sites of enzymes or receptors. researchgate.netajgreenchem.com The analysis of binding affinity and non-covalent interactions (like hydrogen bonds and π–π stacking) provides insight into the molecule's intermolecular behavior. researchgate.net

Applications in Medicinal Chemistry and Biological Sciences Via Derivatization

Design and Synthesis of Novel Pharmacologically Active Compounds Derived from 4-(2-Furyl)benzoyl Chloride

The versatility of the this compound core structure allows for its incorporation into molecules designed to interact with a multitude of biological targets. The furan (B31954) and benzoyl moieties can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties.

Enzyme Inhibitors (e.g., Cholinesterase Inhibitors, α-Glucosidase Inhibitors)

Derivatives of this compound have been investigated as inhibitors of clinically relevant enzymes. Enzyme inhibitors are crucial in treating various diseases by modulating specific metabolic or signaling pathways.

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine (B1216132), are a cornerstone in the management of Alzheimer's disease. nih.gov Research into novel benzofuran-2-carboxamide (B1298429) derivatives, which can be conceptually linked to furan-containing structures, has shown that these compounds can be potent butyrylcholinesterase (BChE) inhibitors, with some exhibiting IC50 values in the low micromolar and even nanomolar range (0.054–2.7 µM). nih.govnih.gov Similarly, various 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both acetylcholinesterase (AChE) and BChE, with IC50 values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com

α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. mdpi.com This action helps to control high blood sugar levels after meals. mdpi.com Novel benzothiazine-N-arylacetamides synthesized from benzoyl chloride precursors have emerged as potent inhibitors of the α-glucosidase enzyme. mdpi.comnih.gov Certain derivatives have shown IC50 values (e.g., 18.25, 20.76, 24.24 µM) that are significantly better than the standard drug, acarbose (B1664774) (IC50 = 58.8 μM). mdpi.comnih.gov Studies on embelin, a naturally occurring benzoquinone, and its derivatives have also revealed potent α-glucosidase inhibitory activity, with some compounds having IC50 values as low as 1.8 µM. nih.gov

Table 1: Enzyme Inhibition by Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target Enzyme Key Findings IC50 Values
Benzofuran-2-carboxamides Butyrylcholinesterase (BChE) Potent and selective inhibition. 0.054–2.7 µM
2-Benzoylhydrazine-1-carboxamides Acetylcholinesterase (AChE) Dual inhibition of AChE and BChE. 27.0–106.8 µM
2-Benzoylhydrazine-1-carboxamides Butyrylcholinesterase (BChE) Dual inhibition of AChE and BChE. 58.0–277.5 µM
Benzothiazine-N-arylacetamides α-Glucosidase More potent than standard acarbose. 18.25–35.14 µM
Embelin Derivatives α-Glucosidase Highly potent inhibition. 1.8–4.2 µM

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. The this compound framework has been used to synthesize compounds with activity against a range of microorganisms.

Antibacterial Activity: The synthesis of novel compounds by reacting acid chlorides with amines is a common strategy to develop new antibacterial agents. wjarr.com For instance, new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoyl chloride have demonstrated a broad spectrum of activity against various bacterial strains, including E. coli, S. enteritidis, P. aeruginosa, and S. aureus, with Minimum Inhibitory Concentration (MIC) values as low as 32 μg/mL against S. aureus. nih.gov Other studies have shown that newly synthesized carbazole (B46965) derivatives can effectively inhibit the growth of Gram-positive bacteria, with MIC values of 32 µg/mL for Staphylococcus strains. nih.gov

Antifungal Activity: Derivatives containing the furan moiety have also been explored for their antifungal properties. Studies on 4-(5-aryl-2-furoyl)morpholines, synthesized from the corresponding acyl chlorides, have identified compounds with high activity against Cryptococcus neoformans. researchgate.net Similarly, novel benzoylurea (B1208200) derivatives incorporating a pyrimidine (B1678525) moiety have shown good in vitro antifungal activities against various plant pathogens like Botrytis cinerea and Rhizoctonia solani, with some compounds exhibiting EC50 values (5.21 and 6.72 μg/mL) comparable to the commercial fungicide hymexazol. nih.gov

Table 2: Antimicrobial Activity of Selected Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target Organism Type of Activity Key Measurement (MIC/EC50)
Thioureides S. aureus Antibacterial 32 μg/mL
Carbazole Derivatives Staphylococcus spp. Antibacterial 32 μg/mL
4-(5-Aryl-2-furoyl)morpholines C. neoformans Antifungal High Activity Reported
Benzoylurea Derivatives R. solani Antifungal 5.21 μg/mL

Antiparasitic Agents (e.g., Anti-Leishmanial, Anti-malarial, Anti-Toxoplasma gondii)

Parasitic diseases like leishmaniasis affect millions of people worldwide, and there is an urgent need for new, effective treatments. nih.gov The furan nucleus is a component of many compounds with demonstrated antiparasitic activity. A series of 1-[5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl]-4-benzoylepiperazines, synthesized using various benzoyl chlorides, exhibited significant in-vitro activity against the promastigote form of Leishmania major. nih.gov Research on benzyl (B1604629) analogues of nifuroxazide, a nitrofuran antibiotic, has also revealed potent antileishmanial activity, with some analogues showing nanomolar efficacy against various Leishmania strains. nih.gov

Central Nervous System (CNS) Active Compounds (e.g., Antipsychotics, Antiemetics, Anticonvulsants, Antidepressants)

The structural features of this compound derivatives make them candidates for CNS-active drugs. A significant area of investigation is in the development of novel anticonvulsant agents to treat epilepsy. nih.gov A variety of compounds derived from benzoyl chlorides, including 4-quinazolinone derivatives and 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, have been synthesized and evaluated for anticonvulsant properties. nih.govnih.gov Testing in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models has identified promising compounds. For example, certain triazolone derivatives showed potent anti-MES and anti-PTZ activity, with ED50 values of 23.7 mg/kg and 18.9 mg/kg, respectively. nih.gov

Table 3: Anticonvulsant Activity of CNS-Active Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Animal Model ED50 Value
4-Quinazolinones Maximal Electroshock (MES) 28.90 mg/kg
Triazolones Maximal Electroshock (MES) 23.7 mg/kg
Triazolones Subcutaneous Pentylenetetrazole (scPTZ) 18.9 mg/kg

Bioactivity Evaluation Methodologies

The discovery of pharmacologically active compounds relies on robust and efficient screening methods. For derivatives of this compound, a range of in vitro assays are employed to determine their biological effects.

In Vitro Enzyme Inhibition Assays

In vitro enzyme inhibition assays are fundamental for identifying and characterizing enzyme inhibitors. These assays measure the ability of a test compound to reduce the rate of a specific enzyme-catalyzed reaction.

For cholinesterase inhibitors, the most common method is the spectrophotometric assay developed by Ellman. agetds.commdpi.comjapsonline.com This method uses acetylthiocholine (B1193921) as a substrate for AChE. japsonline.com The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion that can be quantified by measuring its absorbance, typically around 405-412 nm. agetds.comjapsonline.comnih.gov The rate of color production is proportional to the enzyme's activity, and a decrease in this rate in the presence of a test compound indicates inhibition. agetds.com

For α-glucosidase inhibitors, a common in vitro assay involves the use of p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. protocols.ionih.gov The α-glucosidase enzyme cleaves pNPG to release p-nitrophenol, a yellow-colored product that can be measured spectrophotometrically at 405 nm. protocols.ionih.gov The reaction is typically stopped by adding a basic solution like sodium carbonate. protocols.io The inhibitory activity of a compound is determined by comparing the absorbance of the reaction mixture with and without the inhibitor. protocols.io The concentration of the compound that causes 50% inhibition of the enzyme's activity is determined as its IC50 value. japsonline.com

In Vitro Antimicrobial Screening Protocols

The evaluation of antimicrobial efficacy for derivatives of this compound typically involves standardized in vitro screening protocols to determine their activity against a panel of pathogenic microbes. A primary method employed is the broth microdilution assay, which is used to establish the Minimum Inhibitory Concentration (MIC) of a compound. nih.gov This quantitative technique involves preparing a two-fold serial dilution of the test compound in a liquid growth medium within a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of a specific bacterial or fungal strain. nih.govnih.gov

Commonly tested microorganisms include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Klebsiella species, and fungal strains such as Candida albicans and Aspergillus niger. rdd.edu.iqnih.govnih.gov After an incubation period, typically 18 to 24 hours at 37°C for bacteria, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration of the compound that completely inhibits visible microbial growth. This concentration is recorded as the MIC. nih.govnih.gov For comparison, standard antimicrobial drugs like ciprofloxacin (B1669076) or ampicillin (B1664943) are often used as positive controls. nih.govrdd.edu.iq The agar (B569324) diffusion method is another common technique where the compound's ability to inhibit microbial growth is assessed by the size of the inhibition zone on an agar plate. nih.gov

Cytotoxicity Profiling and Hemolytic Activity Assessment

Before a compound can be considered for further development, its toxicity profile against mammalian cells must be evaluated. Cytotoxicity is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springernature.comabcam.com This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In this protocol, cultured human cell lines, such as breast cancer cells (MCF-7) or normal cell lines (MCF-10A), are exposed to varying concentrations of the test derivatives. nih.gov Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into insoluble purple formazan (B1609692) crystals. abcam.comprotocols.io After a set incubation period, a solubilizing agent like Dimethyl Sulfoxide (DMSO) is added to dissolve these crystals. protocols.io The absorbance of the resulting purple solution is then measured with a microplate reader, typically around 570 nm. springernature.comabcam.com A lower absorbance value indicates reduced cell viability and thus, higher cytotoxicity of the compound. The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth. nih.gov

Hemolytic activity assessment is another critical step to determine the compound's compatibility with red blood cells (erythrocytes). nih.gov This assay evaluates the ability of a compound to cause hemolysis, or the rupture of red blood cells. nih.gov In a typical procedure, a suspension of washed erythrocytes from a source such as human blood is incubated with different concentrations of the test compound. nih.gov After incubation, the samples are centrifuged to pellet intact cells and cellular debris. The amount of hemoglobin released into the supernatant, which is a direct result of cell lysis, is quantified by measuring its absorbance spectrophotometrically. nih.gov The results are often compared to a positive control (a known hemolytic agent like Triton X-100) and a negative control (a buffer solution like PBS) to calculate the percentage of hemolysis. illinois.edu Low hemolytic activity is a desirable characteristic for compounds intended for systemic use. mdpi.com

Preclinical Evaluation and Lead Optimization Strategies

Following initial screening, promising derivatives undergo further evaluation to understand their potential as therapeutic agents and to optimize their properties. This phase focuses on elucidating structure-activity relationships and assessing their efficacy in disease-specific models.

Structure-Activity Relationship (SAR) Elucidation for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR analysis involves synthesizing a series of analogues with systematic modifications to their chemical structure and evaluating how these changes impact their biological potency. orientjchem.orgrsc.org

Modifications often focus on several key areas of the molecule. The substitution pattern on the benzoyl ring is a primary target. Introducing different functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at various positions can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. orientjchem.org Similarly, modifications to the furan ring, although less common, can also impact activity. mdpi.com The nature of the chemical linker or functional group derived from the benzoyl chloride moiety is another critical area for modification. For instance, converting the benzoyl chloride into various amides, esters, or heterocyclic rings can drastically change the molecule's pharmacological profile. nih.govresearchgate.net

By comparing the antimicrobial or cytotoxic activities of these analogues, researchers can identify key structural features required for potency. orientjchem.orgresearchgate.net For example, studies on related furan-containing compounds have shown that introducing specific substituents can enhance antibacterial or antifungal efficacy. researchgate.netresearchgate.net This iterative process of synthesis and biological testing helps in building a comprehensive SAR model, which guides the rational design of more potent and selective derivatives. rsc.org

Table 1: Illustrative SAR Data for Furan-Based Antimicrobial Compounds (Note: This table is a hypothetical representation based on general findings in the literature for furan derivatives and does not represent specific data for this compound derivatives.)

Compound ID R1 (Benzoyl Ring Position 4) R2 (Amide Moiety) MIC vs. S. aureus (µg/mL)
A-1 -H -NH-Phenyl 64
A-2 -Cl -NH-Phenyl 32
A-3 -NO2 -NH-Phenyl 16

Assessment of Therapeutic Potential for Specific Diseases (e.g., Alzheimer's Disease)

Beyond antimicrobial applications, furan-containing scaffolds are being investigated for their potential in treating complex multifactorial conditions like Alzheimer's disease (AD). nih.govutripoli.edu.ly The pathology of AD is linked to several factors, including the depletion of the neurotransmitter acetylcholine (ACh) and the aggregation of amyloid-β (Aβ) peptides. nih.govresearchgate.net

One of the primary therapeutic strategies for AD is to inhibit the enzymes that break down acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comtandfonline.com Derivatives of this compound can be evaluated for their ability to inhibit these cholinesterases. In vitro assays are used to measure the rate of enzyme activity in the presence and absence of the test compounds, allowing for the determination of IC50 values. nih.gov Fused furan rings, such as in benzofurans, have been identified as important pharmacophores for designing cholinesterase inhibitors. nih.govresearchgate.net The benzofuran (B130515) structure can mimic parts of existing drugs like donepezil, which are known to interact with the active site of AChE. nih.gov

SAR studies in this context aim to identify which structural modifications enhance cholinesterase inhibition. For example, the presence and position of substituents on the aryl rings can influence binding to the enzyme's active or peripheral anionic site. mdpi.comtandfonline.com Some benzofuran derivatives have shown potent and selective inhibitory activity against BChE, which becomes more significant in the later stages of AD. mdpi.com The potential for these compounds to also inhibit Aβ aggregation or exert neuroprotective effects through antioxidant and anti-inflammatory pathways is another area of active research, making the furan scaffold a promising starting point for developing multi-target agents for neurodegenerative diseases. researchgate.netnih.govnih.gov

Table 2: Cholinesterase Inhibitory Activity of Representative Benzofuran Derivatives (Data sourced from literature for illustrative purposes of benzofuran scaffolds.)

Compound ID AChE IC50 (µM) BChE IC50 (µM) Selectivity Index (AChE/BChE)
Moracin C >100 27.9 <0.28
Moracin N 40.5 13.5 3.0
Cathafuran C >100 2.5 <0.025

[Source: Adapted from data on benzofuran derivatives. mdpi.com]

Green Chemistry Principles and Sustainable Synthesis of 4 2 Furyl Benzoyl Chloride Derivatives

Development of Environmentally Benign Synthetic Routes

The development of green synthetic routes for 4-(2-Furyl)benzoyl chloride and its derivatives focuses on replacing traditional methods with more sustainable alternatives. Key strategies include the use of recyclable catalysts, minimizing or eliminating hazardous organic solvents, and employing energy-efficient techniques like microwave irradiation. The primary synthetic pathway involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, to form the C-C bond between the furan (B31954) and benzene (B151609) rings, followed by the conversion of the resulting carboxylic acid to the target benzoyl chloride.

To overcome the challenges associated with homogeneous catalysts, such as product contamination and difficult catalyst recovery, research has focused on developing recyclable heterogeneous catalysts. These catalysts, where the active metal (typically palladium) is immobilized on a solid support, are easily separated from the reaction mixture and can be reused for multiple cycles, making the process more economical and environmentally friendly. mdpi.com

Several types of supports have been investigated for Suzuki-Miyaura cross-coupling reactions, which are applicable to the synthesis of the 4-(2-Furyl)benzoic acid backbone. These include inorganic materials like zeolites and magnetic iron oxide nanoparticles, as well as polymer-based supports. mdpi.commdpi.com For instance, palladium supported on mordenite (B1173385) (MOR), a type of zeolite, has shown excellent catalytic activity and high yield in Suzuki couplings without the need for toxic ligands. mdpi.com Similarly, palladium nanoparticles supported on dioxime-functionalized magnetic Fe₃O₄ nanoparticles have been used, allowing for easy magnetic separation and catalyst recycling. mdpi.com The immobilization of catalysts not only facilitates reuse but also often enhances stability and activity. acs.org

Catalyst SupportCatalyst ExampleApplicationRecyclabilityReference
PolymerPdCl₂(PPh₃)₂ DVBSuzuki-Miyaura coupling of furan derivativesGood yields over multiple cycles mdpi.com
ZeolitePalladium-MORSuzuki-Miyaura couplingExcellent activity and high yield mdpi.com
Magnetic NanoparticlePd(II) on dioxime-functionalized Fe₃O₄Suzuki-Miyaura couplingRecycled multiple times with magnetic separation mdpi.com
Silica (B1680970)SiliaCat DPP-PdSuzuki-Miyaura coupling in flow chemistryHigh efficiency in continuous processes mdpi.com
N-Heterocyclic CarbeneSupport-Free Palladium-NHCSuzuki-Miyaura coupling in neat waterExcellent reactivity and recyclability acs.org

A core principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). Traditional organic solvents are often toxic, flammable, and contribute to environmental pollution. Consequently, significant effort has been made to perform synthetic reactions in greener media or under solvent-free conditions.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. researchgate.net Suzuki-Miyaura reactions have been successfully performed in aqueous media, often using water-soluble ligands or phase-transfer catalysts. nih.govrsc.org For example, the synthesis of 2-arylbenzo[b]furan derivatives, structurally related to the target molecule, has been achieved in good to excellent yields using an ethanol (B145695)/water solvent system. nih.gov Another innovative approach involves using a "water extract of banana" (WEB) as a reaction medium, which allows the reaction to proceed at room temperature without external ligands or bases. rsc.org

Solvent-free, or neat, reaction conditions represent another powerful green technology. jmaterenvironsci.com The Paal-Knorr synthesis of arylfurans has been demonstrated using phosphoric acid as both a catalyst and a solvent, providing an organic-solvent-free system with high yields. consensus.app For the chlorination step, methods have been developed to produce benzoyl chloride compounds from benzotrichloride (B165768) and benzoic acid without any solvent, achieving yields of up to 98%. nus.edu.sg

Reaction TypeConditionsAdvantagesReference
Suzuki CouplingWater as solventNon-toxic, non-flammable, inexpensive researchgate.net
Suzuki CouplingEthanol/Water (1:1)Good to excellent yields for biaryl synthesis nih.gov
Furan SynthesisPhosphoric acid (catalyst and solvent)Organic-solvent-free, high yields consensus.app
Benzoyl Chloride SynthesisSolvent-free reactionHigh yield (98%), reduced waste nus.edu.sg

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, aligning with the green chemistry principle of designing for energy efficiency. nih.gov Compared to conventional heating, microwave irradiation offers volumetric heating, leading to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. nih.govmdpi.com This can lead to higher yields, reduced side-product formation, and improved reproducibility. nih.gov

The Suzuki-Miyaura cross-coupling reaction is particularly amenable to microwave enhancement. Numerous studies have demonstrated the successful synthesis of biaryl compounds under microwave irradiation, often in greener solvents like water or ethanol/water mixtures. nih.govnih.gov For instance, a pyridine-pyrazole/Pd(II) catalyst has been used for Suzuki couplings in an ethanol/water system under microwave irradiation, achieving high yields in short reaction times without the need for an inert atmosphere. nih.gov The use of recyclable solid-supported catalysts under microwave conditions further enhances the green credentials of the process by simplifying product and catalyst recovery. mdpi.com

ReactionHeating MethodCatalyst/SolventReaction TimeYieldReference
Suzuki Coupling of 2,4-dichloropyrimidineConventionalPd(PPh₃)₄ / Dioxane:H₂O18 hours78% mdpi.com
Suzuki Coupling of 2,4-dichloropyrimidineMicrowave (100°C)Pd(PPh₃)₄ / Dioxane:H₂O15 minutes81% mdpi.com
Suzuki Coupling of 4'-bromoacetophenoneConventionalPyridine-pyrazole/Pd(II) / EtOH:H₂O12 hours72% nih.gov
Suzuki Coupling of 4'-bromoacetophenoneMicrowave (60W)Pyridine-pyrazole/Pd(II) / EtOH:H₂O10 minutes95% nih.gov

While not directly used in the primary synthesis of this compound, green oxidants like molecular oxygen (O₂) and hydrogen peroxide (H₂O₂) play a significant role in related processes, particularly in the synthesis of furan-containing precursors from biomass. These oxidants are considered environmentally benign because their use results in water as the primary byproduct, avoiding the generation of hazardous waste associated with traditional stoichiometric heavy-metal oxidants (e.g., CrO₃, KMnO₄).

One sustainable route to furan-based building blocks involves the oxidation of biomass-derived compounds. For example, furoic acid can be produced efficiently from furfural (B47365) using hydrogen peroxide as the oxidant in a base-assisted reaction, achieving yields as high as 99%. rsc.org Another advanced, metal-free approach involves the transformation of 1,3-dienes into 2,5-diarylfurans using singlet oxygen (¹O₂), generated from air or O₂, in a photooxidation step. nih.govchemrxiv.org This method provides access to valuable furan building blocks through an oxidation-dehydration sequence, highlighting the potential of oxygen as a green reagent in the broader synthetic landscape of furan chemistry. nih.govchemrxiv.org

Waste Minimization and Atom Economy Considerations in Synthetic Design

A central goal of green chemistry is the minimization of waste, which is quantitatively assessed using metrics like Atom Economy (AE) and the Environmental Factor (E-factor). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. researchgate.net The ideal reaction has a 100% atom economy, where all reactant atoms are found in the product, and no byproducts are formed.

The synthesis of this compound typically involves at least two steps, each with its own atom economy considerations.

Suzuki-Miyaura Coupling: The formation of the 4-(2-Furyl)benzoic acid precursor via Suzuki coupling does not have 100% atom economy. The reaction inherently produces stoichiometric byproducts from the boronic acid and halide components, as well as waste from the base used. For example, in the coupling of 4-bromobenzoic acid with 2-furylboronic acid, the bromine and boronic acid moieties are eliminated as waste salts.

Conversion to Acyl Chloride: The subsequent conversion of the carboxylic acid to this compound using a traditional reagent like thionyl chloride (SOCl₂) also has a poor atom economy. This reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.

Table of Atom Economy Calculation for the Synthesis of this compound (Theoretical calculation based on a plausible two-step synthesis)

StepReactionMolar Mass of Reactants ( g/mol )Molar Mass of Product ( g/mol )Molar Mass of Byproducts ( g/mol )Atom Economy (%)
1. Suzuki Coupling C₇H₅BrO₂ + C₄H₅BO₃ + 2NaOH → C₁₁H₈O₃ + NaBr + NaBO₂ + 2H₂O201.0 (Acid) + 111.9 (Boronic Acid) + 80.0 (Base) = 392.9 188.2102.9 (NaBr) + 65.8 (NaBO₂) + 36.0 (H₂O) = 204.7 (188.2 / 392.9) * 100 = 47.9%
2. Chlorination C₁₁H₈O₃ + SOCl₂ → C₁₁H₇ClO₂ + SO₂ + HCl188.2 (Acid) + 118.97 (Thionyl Chloride) = 307.17 206.664.07 (SO₂) + 36.46 (HCl) = 100.53 (206.6 / 307.17) * 100 = 67.3%
Overall ~32.2% *

Designing synthetic routes with a higher atom economy is crucial for waste minimization. This involves prioritizing addition and rearrangement reactions over substitution and elimination reactions. While the core reactions for synthesizing this compound are substitutions, waste can be minimized by optimizing reaction conditions to achieve high yields, using catalytic instead of stoichiometric reagents, and recycling catalysts and solvents as described in previous sections. Furthermore, exploring alternative chlorinating agents that produce less harmful or more easily recyclable byproducts than thionyl chloride is an active area of green chemistry research. organic-chemistry.org

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H-NMR) and carbon (¹³C-NMR) atom.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 4-(2-Furyl)benzoyl chloride, distinct signals corresponding to the aromatic protons of the benzene (B151609) and furan (B31954) rings are expected. The protons on the benzene ring, being in a disubstituted para arrangement, would likely appear as two distinct doublets in the downfield region (typically δ 7.0-8.5 ppm) due to their coupling with adjacent protons. The protons of the furan ring would also exhibit characteristic shifts and coupling patterns. The proton at the 5-position of the furan ring is expected to be the most downfield of the furan protons, with the protons at the 3 and 4-positions appearing at slightly higher fields.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the benzoyl chloride group is expected to have a characteristic chemical shift in the range of 165-175 ppm. The carbon atoms of the aromatic rings will appear in the typical aromatic region (approximately 110-160 ppm). The number of distinct signals will correspond to the number of chemically non-equivalent carbon atoms.

Expected NMR Data for this compound:

¹H-NMR Expected Chemical Shift (δ, ppm) Multiplicity
Furan-H6.5 - 7.8Multiplets/Doublets
Benzene-H7.5 - 8.2Doublets
¹³C-NMR Expected Chemical Shift (δ, ppm)
Carbonyl Carbon (C=O)165 - 175
Aromatic Carbons110 - 160

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound.

For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) stretching of the acid chloride, which typically appears at a high frequency, around 1770-1815 cm⁻¹. Other key absorptions would include C-Cl stretching, aromatic C=C stretching, and C-H stretching and bending vibrations for both the benzene and furan rings. The C-O-C stretching of the furan ring would also be observable.

Expected IR Absorption Bands for this compound:

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Acid Chloride)1770 - 1815
Aromatic C=C1450 - 1600
C-O (Furan)1000 - 1300
C-Cl600 - 800
Aromatic C-H3000 - 3100

Mass Spectrometry (e.g., Electron Ionization Mass Spectrometry, EI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable information about the molecular weight and structure of the compound.

Expected Mass Spectrometry Fragmentation for this compound:

Fragment Ion Description
[M]⁺Molecular Ion
[M+2]⁺Isotopic peak due to ³⁷Cl
[M-Cl]⁺Loss of Chlorine atom
[C₁₁H₇O]⁺Acylium ion after loss of Cl
[C₄H₃O]⁺Furan ring fragment
[C₆H₄]⁺Benzene ring fragment

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, TLC)

Chromatographic techniques are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction. Thin Layer Chromatography (TLC) is a simple, rapid, and versatile method for this purpose.

In a TLC analysis of this compound, a small amount of the compound is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The distance the compound travels up the plate, relative to the solvent front, is known as the retention factor (Rf value). The purity of the sample can be assessed by the presence of a single spot. TLC is also invaluable for monitoring the conversion of the starting material (e.g., 4-(2-Furyl)benzoic acid) to the product, as the two compounds will have different Rf values due to their differing polarities. Acyl chlorides are generally less polar than their corresponding carboxylic acids.

TLC for Purity Assessment and Reaction Monitoring:

Technique Application Observation
Thin Layer Chromatography (TLC)Purity AssessmentA pure sample should ideally show a single spot.
Thin Layer Chromatography (TLC)Reaction MonitoringDisappearance of the starting material spot and appearance of the product spot with a different Rf value.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While 4-(2-Furyl)benzoyl chloride is primarily used in traditional acylation reactions, its bifunctional nature—possessing both an electrophilic acyl chloride and an electron-rich furan (B31954) ring—opens the door to more complex and unconventional chemical transformations. Future research is expected to move beyond standard amide and ester formations to explore reactivity that leverages the entire molecular scaffold.

Key areas of interest include:

Catalytic Cross-Coupling Reactions: Investigating the furan ring's participation in novel carbon-carbon and carbon-heteroatom bond-forming reactions. This could involve developing catalytic systems that selectively activate C-H bonds on the furan ring for arylation, alkylation, or amination, transforming the scaffold into more complex polycyclic structures.

Dearomatization Reactions: Exploring the dearomatizing functionalization of the furan ring. Inspired by recent advances in photoredox and N-heterocyclic carbene (NHC) catalysis, researchers may develop methods for dearomatizing fluoroaroylation or other additions across the furan diene system. acs.org This would provide access to highly functionalized, three-dimensional molecules from a flat, aromatic starting material.

Unusual Dimerizations and Cyclizations: Investigating unexpected reactivity under specific conditions. For instance, some heterocyclic compounds are known to undergo unusual dimerization reactions when treated with certain reagents like thionyl chloride, deviating from the expected substitution chemistry. beilstein-journals.org Probing the behavior of this compound under a range of activating agents could reveal novel cyclization or dimerization pathways, leading to unique molecular architectures.

A comparative look at potential reaction pathways is summarized below.

Reaction TypeConventional Use (Acylation)Future Exploration (Unconventional)Potential Outcome
Functional Group Acyl ChlorideFuran Ring and Acyl ChloridePolyfunctionalized Scaffolds
Primary Transformation Nucleophilic Acyl SubstitutionC-H Activation, Dearomatization, CycloadditionComplex 3D Structures
Catalysis Often base-mediatedTransition Metal, Photoredox, OrganocatalysisNovel Chemical Space

Integration with Flow Chemistry and Automated Synthesis Technologies

The synthesis and derivatization of this compound are prime candidates for integration with continuous flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved scalability, and the potential for multi-step sequences without intermediate isolation. nih.govresearchgate.netmdpi.com

Future research in this area will likely focus on:

Developing Continuous Synthesis Protocols: Designing end-to-end flow processes for the production of this compound and its subsequent conversion into libraries of derivatives. This involves optimizing parameters such as residence time, temperature, and reagent stoichiometry in microreactors or meso-reactors. almacgroup.com

Automated Library Generation: Coupling flow reactors with automated purification and analysis systems to rapidly generate and screen libraries of amides, esters, and other derivatives for applications in drug discovery and materials science. This high-throughput approach can accelerate the discovery of new lead compounds.

The table below outlines hypothetical parameters for a flow synthesis compared to a traditional batch process.

ParameterTraditional Batch SynthesisAutomated Flow SynthesisAdvantage of Flow Chemistry
Reaction Time Hours to daysSeconds to minutesDrastic reduction in process time
Temperature Control Difficult to manage exothermsPrecise, rapid heat transferEnhanced safety and selectivity
Scalability Challenging, requires re-optimization"Scaling out" by running longer or in parallelPredictable and linear scale-up
Reagent Handling Manual addition, potential hazardsAutomated pumping of reagentsMinimized operator exposure

Development of Advanced Materials Incorporating this compound Scaffolds

The rigid, conjugated structure of the 4-(2-Furyl)benzoyl scaffold makes it an attractive building block for advanced materials. The furan ring can participate in polymerization reactions (e.g., via Diels-Alder chemistry or ring-opening) and imparts specific electronic and thermal properties, while the benzoyl group provides a site for further functionalization.

Emerging research is directed towards:

High-Performance Polymers: Incorporating the 4-(2-Furyl)benzoyl unit into the backbone of polymers such as polyamides, polyesters, or polyimides. The goal is to create materials with enhanced thermal stability, mechanical strength, and specific optoelectronic properties for applications in aerospace, electronics, and coatings.

Functional Organic Frameworks: Using derivatives of this compound as linkers in the synthesis of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The defined geometry and potential for post-synthetic modification could lead to materials designed for gas storage, catalysis, or chemical sensing.

Photosensitive Materials: Leveraging the conjugated π-system of the scaffold to develop photoactive materials. By attaching chromophores or photosensitive groups, derivatives could be engineered for use in organic light-emitting diodes (OLEDs), photolithography, or as molecular switches.

Further Elucidation of Biological Mechanisms of Action for Derived Bioactive Molecules

Future work in this domain will concentrate on:

Target Identification and Validation: For newly synthesized bioactive derivatives, identifying the specific protein targets (e.g., enzymes, receptors) through which they exert their effects using techniques like chemical proteomics and thermal shift assays.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of lead compounds derived from this compound to understand how changes to the furan, the phenyl ring, or the linking group affect potency and selectivity. This is crucial for optimizing drug candidates.

Mechanistic Pathway Analysis: Moving beyond target identification to understand the downstream cellular consequences of target engagement. This involves studying the impact of these molecules on signaling pathways, gene expression, and metabolic processes to build a complete picture of their biological activity.

Q & A

Q. What are the optimal synthesis routes for 4-(2-Furyl)benzoyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts acylation or chlorination of pre-functionalized benzaldehyde derivatives. For example, analogous benzoyl chloride syntheses use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert carboxylic acids to acyl chlorides . A patent (EP 2008) highlights the importance of anhydrous conditions and catalytic Lewis acids (e.g., AlCl₃) to minimize side reactions .
  • Key Variables :
ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at reflux
SolventDry dichloromethane (DCM)Prevents hydrolysis
Chlorinating AgentSOCl₂ (excess)Completes conversion

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer : Due to its corrosive and moisture-sensitive nature, researchers must:
  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a fume hood with inert gas (N₂/Ar) purging to avoid hydrolysis .
  • Store in air-tight containers under desiccants (e.g., molecular sieves) at 2–8°C .
  • Follow emergency procedures: Rinse exposed skin with water for 15 minutes and seek medical attention .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm C=O stretching (~1760 cm⁻¹) and C-Cl bonds (~730 cm⁻¹) .
  • ¹H/¹³C NMR : Identify furyl proton signals (δ 6.3–7.4 ppm) and benzoyl carbonyl carbons (δ 165–170 ppm) .
  • Mass Spectrometry : Use electron ionization (EI-MS) to detect molecular ion peaks (e.g., [M]⁺ at m/z 204) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Contradictions in spectral data (e.g., unexpected carbonyl shifts) may arise from:
  • Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding .
  • Impurities : Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze .
  • Tautomerism : Use variable-temperature NMR to detect equilibrium shifts in furyl-substituted analogs .

Q. What strategies minimize side reactions during nucleophilic acyl substitution with this compound?

  • Methodological Answer : The electron-rich furyl group increases electrophilicity at the carbonyl carbon, but may promote hydrolysis or over-substitution. Mitigation steps include:
  • Low-temperature reactions (−20°C) to slow hydrolysis .
  • Sterically hindered bases (e.g., DMAP) to activate the acyl chloride without competing side reactions .
  • In situ derivatization : React with amines immediately after synthesis to avoid intermediate degradation .

Q. How does the furyl substituent influence the reactivity of this compound in polymer synthesis?

  • Methodological Answer : The furyl group enhances conjugation and stabilizes radical intermediates, enabling applications in conductive polymers. For example:
  • Radical polymerization : Initiate with AIBN in DMF at 70°C to form polyacetylene derivatives .
  • Cross-linking : Utilize furan’s Diels-Alder reactivity for thermally reversible networks (e.g., self-healing materials) .
  • Comparative Reactivity :
SubstrateReaction Rate (k, s⁻¹)Application
Benzoyl chloride0.12Traditional acylations
4-(2-Furyl)benzoyl Cl0.35Conductive polymers

Data Contradiction Analysis

Q. How should researchers validate spectral data when reference databases lack entries for this compound?

  • Methodological Answer :
  • Cross-validate with analogs : Compare furyl-substituted benzoyl chlorides (e.g., 4-(thiophenyl)benzoyl chloride) for expected shifts .
  • Computational modeling : Use DFT calculations (Gaussian/B3LYP) to predict IR/NMR spectra and match experimental data .
  • Collaborative verification : Share raw data with repositories like PubChem or NIST to build community consensus .

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Feasible Synthetic Routes

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4-(2-Furyl)benzoyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.